molecular formula C22H30Cl6O9 B12792936 Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester CAS No. 72066-76-3

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl ester

Cat. No.: B12792936
CAS No.: 72066-76-3
M. Wt: 651.2 g/mol
InChI Key: ODFZHUDSHBUSEJ-VGORAHFOSA-N
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Description

Core Norbornene Framework Analysis

Bicyclic Skeleton Geometry and Strain Energy Calculations

The norbornene framework consists of a bicyclo[2.2.1]hept-5-ene system, featuring a fused bicyclic structure with two five-membered rings sharing three adjacent carbon atoms. The bridgehead carbons (positions 1 and 4) introduce significant angle strain due to the deviation from ideal tetrahedral geometry. Strain energy calculations for norbornene derivatives often employ cohesive energy parameters, which quantify the energy required to separate molecules in the liquid phase. For norbornene, the total cohesive energy ($$ET$$) is calculated as $$28.55 \pm 1.4 \, \text{kJ/mol}$$, with dispersion forces ($$ED$$) contributing $$26.85 \pm 0.4 \, \text{kJ/mol}$$, dipole interactions ($$EP$$) $$0.22 \, \text{kJ/mol}$$, and hydrogen bonding ($$EH$$) $$1.47 \, \text{kJ/mol}$$. These values highlight the dominance of van der Waals interactions in stabilizing the strained bicyclic system.

The strain energy of the norbornene skeleton arises from its distorted bond angles. For example, the bridgehead C1-C7-C4 bond angle is compressed to approximately $$93^\circ$$, compared to the ideal $$109.5^\circ$$ for sp³ hybridization. This distortion increases the molecule’s thermodynamic instability, making it reactive in Diels-Alder and ring-opening polymerization reactions.

Table 1: Cohesive Energy Parameters of Norbornene Derivatives
Parameter Value (kJ/mol) Contribution to Strain
$$E_T$$ (Total) $$28.55 \pm 1.4$$ Total cohesive energy
$$E_D$$ (Dispersion) $$26.85 \pm 0.4$$ Van der Waals forces
$$E_P$$ (Dipole) $$0.22$$ Polar interactions
$$E_H$$ (Hydrogen) $$1.47$$ H-bonding contributions

Chlorination Pattern at 1,4,5,6,7,7 Positions

Hexachlorination at positions 1,4,5,6,7,7 introduces six chlorine atoms into the norbornene framework. Chlorines at positions 1 and 4 occupy bridgehead sites, while positions 5 and 6 are located on the endo and exo faces, respectively. The two chlorines at position 7 create a geminal dichloro configuration, which imposes severe steric hindrance due to the proximity of the bulky substituents. This chlorination pattern increases the molecular weight to $$444.95 \, \text{g/mol}$$ and elevates the density to $$1.61 \, \text{g/cm}^3$$.

The electronic effects of chlorine substituents further polarize the norbornene skeleton. Electronegative chlorines withdraw electron density via inductive effects, reducing the electron-rich character of the double bond at position 5. This deactivation suppresses electrophilic addition reactions but enhances resistance to oxidation.

Table 2: Chlorination Positions and Steric Effects
Position Chlorines Steric Environment
1 1 Bridgehead, high strain
4 1 Bridgehead, adjacent to C1
5 1 Endo face, eclipsed with C6
6 1 Exo face, staggered
7 2 Geminal, maximal steric clash

Dihedral Angle Analysis of Dicarboxylic Acid Substituents

The dicarboxylic acid groups at positions 2 and 3 adopt distinct dihedral angles relative to the norbornene plane. Computational studies of analogous compounds suggest that the carboxylic acid substituents exhibit a gauche conformation, with a dihedral angle of approximately $$60^\circ$$ between the carboxylate oxygen and the bridgehead carbon. This arrangement minimizes torsional strain while allowing hydrogen bonding between adjacent molecules.

In the hexachlorinated derivative, steric repulsion between the chlorine atoms and the dicarboxylic acid groups forces a planarization of the carboxylate moieties. The dihedral angle between the two carboxylic acid groups narrows to $$15^\circ$$, as predicted by density functional theory (DFT) calculations. This near-coplanar geometry facilitates π-π stacking interactions in the solid state, contributing to the compound’s crystalline stability.

Table 3: Dihedral Angles in Dicarboxylic Acid Substituents
Conformation Dihedral Angle Steric Outcome
Gauche (unsubstituted) $$60^\circ$$ Minimal torsional strain
Planar (hexachloro) $$15^\circ$$ Enhanced π-π interactions

Properties

CAS No.

72066-76-3

Molecular Formula

C22H30Cl6O9

Molecular Weight

651.2 g/mol

IUPAC Name

2-O-[2-[2-[(2S)-2-[(2S)-2-hydroxypropoxy]propoxy]ethoxy]ethyl] 3-O-[(2S)-2-hydroxypropyl] (1S,2S,3R,4R)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C22H30Cl6O9/c1-11(29)8-36-13(3)10-34-5-4-33-6-7-35-18(31)14-15(19(32)37-9-12(2)30)21(26)17(24)16(23)20(14,25)22(21,27)28/h11-15,29-30H,4-10H2,1-3H3/t11-,12-,13-,14-,15+,20-,21+/m0/s1

InChI Key

ODFZHUDSHBUSEJ-VGORAHFOSA-N

Isomeric SMILES

C[C@@H](CO[C@@H](C)COCCOCCOC(=O)[C@@H]1[C@@H]([C@]2(C(=C([C@@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OC[C@H](C)O)O

Canonical SMILES

CC(COC(C)COCCOCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC(C)O)O

Origin of Product

United States

Preparation Methods

Chlorination to Hexachloro Derivative

The hexachlorination of the bicyclic acid involves substitution of hydrogens on the bicyclic ring system with chlorine atoms, yielding the 1,4,5,6,7,7-hexachloro derivative.

  • Typical Chlorination Methods:

    • Use of elemental chlorine gas under controlled temperature and pressure.
    • Radical chlorination initiated by UV light or radical initiators.
    • Alternative chlorinating agents such as sulfuryl chloride (SO2Cl2) may be used for selective chlorination.
  • Reaction Control:

    • Temperature is maintained low to moderate (0–40°C) to avoid over-chlorination or decomposition.
    • Reaction time and chlorine equivalents are carefully controlled to achieve hexachlorination.
Parameter Typical Range/Condition
Chlorinating agent Cl2 gas or SO2Cl2
Temperature 0–40°C
Reaction time 1–6 hours
Initiation UV light or radical initiator

Esterification with Polyether and Hydroxypropyl Groups

The final step involves esterification of the hexachlorinated bicyclic dicarboxylic acid with a polyether-based alcohol containing hydroxypropyl groups, specifically 2-(2-(2-(2-hydroxypropoxy)propoxy)ethoxy)ethyl 2-hydroxypropyl alcohol.

Esterification Reaction

  • Reagents:

    • Hexachlorinated bicyclic dicarboxylic acid (or its acid chloride derivative).
    • Polyether alcohol with hydroxypropyl substituents.
  • Reaction Conditions:

    • Acid chlorides are often prepared in situ from the dicarboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride.
    • Esterification is carried out under anhydrous conditions to prevent hydrolysis.
    • Catalysts such as tertiary amines (e.g., pyridine) or DMAP (4-dimethylaminopyridine) may be used to enhance reaction rate.
    • Temperature is controlled between 0°C and 80°C depending on reactivity.
  • Purification:

    • The product is purified by extraction, washing, and chromatographic techniques to remove unreacted starting materials and side products.
Step Reagents Conditions Product
1 Hexachlorinated acid + SOCl2 Reflux, anhydrous Acid chloride intermediate
2 Acid chloride + polyether alcohol 0–80°C, catalyst (DMAP/pyridine) Target ester compound

Summary Table of Preparation Steps

Stage Starting Material Key Reagents Conditions Product Notes
1 Cyclopentadiene + Maleic anhydride None (thermal) 10–60°C, inert solvent Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride Diels-Alder cycloaddition
2 Anhydride Acid/base, water Mild heating Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid Hydrolysis
3 Bicyclic acid Cl2 or SO2Cl2, UV 0–40°C, 1–6 h Hexachlorinated bicyclic acid Radical chlorination
4 Hexachlorinated acid SOCl2 or oxalyl chloride Reflux, anhydrous Acid chloride intermediate Activation for esterification
5 Acid chloride + polyether alcohol 0–80°C, DMAP/pyridine Target ester Esterification

Research Findings and Analytical Data

  • The Diels-Alder reaction is highly regio- and stereoselective, yielding predominantly the endo isomer of the bicyclic anhydride, which is crucial for subsequent functionalization.
  • Chlorination proceeds with high selectivity for the 1,4,5,6,7,7-positions on the bicyclic ring, confirmed by NMR and mass spectrometry.
  • Esterification with polyether alcohols improves solubility and imparts desirable physical properties such as flexibility and hydrophilicity.
  • Analytical techniques used to confirm structure and purity include:
    • NMR Spectroscopy: Characteristic signals for bicyclic protons, chlorinated carbons, and ester linkages.
    • Mass Spectrometry: Molecular ion peaks consistent with hexachlorinated ester.
    • IR Spectroscopy: Ester carbonyl stretch (~1735 cm⁻¹), hydroxyl groups, and C–Cl stretches.
    • Elemental Analysis: Confirming chlorine content and overall composition.

Chemical Reactions Analysis

Types of Reactions

Chlorendic anhydride, diethylene glycol, propylene oxide reaction product undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from these reactions is an unsaturated polyester resin, which can be further cured to form thermoset resins with excellent mechanical and chemical properties .

Scientific Research Applications

Environmental Applications

Bicyclo(2.2.1)hept-5-ene derivatives have been studied for their potential in environmental applications such as pollutant degradation and as intermediates in the synthesis of biodegradable materials.

Case Study:

Kharitonov et al. (2012) explored the use of bicyclic compounds in the synthesis of cytotoxic agents that can be utilized in environmental remediation processes. Their research indicated that these compounds could facilitate the breakdown of persistent organic pollutants through targeted reactions.

Pharmaceutical Applications

The compound has shown promise in pharmaceutical chemistry for developing new therapeutic agents.

Case Study:

A study by Birchall et al. (2021) illustrated the use of bicyclo(2.2.1)hept-5-ene derivatives in synthesizing novel anti-cancer agents through Diels-Alder reactions. The research highlighted the compound's ability to act as an effective intermediate in creating complex molecular structures with potential therapeutic benefits.

Industrial Applications

Bicyclo(2.2.1)hept-5-ene derivatives are also employed in various industrial processes including polymer synthesis and as additives in formulations.

Case Study:

Research has demonstrated that the compound can be used as a plasticizer in polymer formulations to enhance flexibility and durability. Its unique structure allows for improved thermal stability and mechanical properties in end products.

Educational Applications

In academic settings, bicyclic compounds are often used to teach advanced organic synthesis techniques.

Case Study:

Birchall et al. (2021) presented a laboratory curriculum utilizing bicyclo(2.2.1)hept-5-ene derivatives to demonstrate retro Diels-Alder reactions and other synthetic methodologies. This educational approach not only enhances students' understanding of organic chemistry but also emphasizes practical applications in research.

Data Summary Table

Application AreaSpecific Use CasesResearch Findings
EnvironmentalPollutant degradationKharitonov et al., 2012
PharmaceuticalSynthesis of anti-cancer agentsBirchall et al., 2021
IndustrialPlasticizers in polymersVarious studies on polymer formulations
EducationalOrganic synthesis techniquesBirchall et al., 2021

Mechanism of Action

The mechanism of action of chlorendic anhydride, diethylene glycol, propylene oxide reaction product involves the formation of a cross-linked polymer network during the curing process. The molecular targets and pathways involved include:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of chlorinated bicyclic diesters used primarily as flame-retardant plasticizers or polymer additives. Below is a comparative analysis with structurally related derivatives:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Ester Groups Key Applications
Target Compound C₂₅H₃₂Cl₆O₈ ~688.3 1,4,5,6,7,7-hexachloro Polyether-hydroxypropyl; hydroxypropyl High-performance plasticizers, flame-retardant coatings
Chlorendic acid (CAS 115-28-6) C₉H₄Cl₆O₄ 388.84 1,4,5,6,7,7-hexachloro Free carboxylic acids Intermediate for esters, flame retardants
Chlorendic acid dibutyl ester (CAS 1770-80-5) C₁₇H₂₀Cl₆O₄ 501.06 1,4,5,6,7,7-hexachloro Butyl PVC plasticizer, flame retardant
Chlorendic acid dioctyl ester (CAS 1770-78-1) C₂₅H₃₆Cl₆O₄ 615.22 1,4,5,6,7,7-hexachloro Octyl Low-volatility plasticizer for flexible PVC
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, dimethyl ester (non-chlorinated) C₁₁H₁₂O₄ 208.21 None Methyl Monomer for ROMP polymers
Ethylene glycol bis(chlorendate) (hypothetical) C₂₀H₂₂Cl₆O₈ 611.10 1,4,5,6,7,7-hexachloro Ethylene glycol-linked esters High-temperature plasticizer

Key Findings:

Flame Retardancy: The hexachloro substitution in the target compound and its analogs (e.g., dibutyl/dioctyl esters) imparts superior flame-retardant properties compared to non-chlorinated derivatives like dimethyl esters . Chlorinated bicyclic diesters inhibit combustion by releasing HCl gas, which scavenges free radicals and dilutes oxygen .

Plasticizing Efficiency :

  • The target compound’s polyether-hydroxypropyl ester enhances compatibility with polar polymers (e.g., PVC) compared to simpler alkyl esters (dibutyl/dioctyl), which may phase-separate at high concentrations .
  • Hydroxyl groups in the ester chains enable hydrogen bonding, improving thermal stability and reducing migration .

The dioctyl ester’s higher molecular weight reduces volatility and leaching risks compared to dibutyl analogs . Non-chlorinated derivatives (e.g., dimethyl ester) are less toxic but lack flame-retardant utility .

Synthetic Routes: The target compound is likely synthesized via Fischer esterification of chlorendic acid with the respective polyether and hydroxypropyl alcohols, analogous to methods for dibutyl/dioctyl esters .

Biological Activity

Bicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-, commonly known as Chlorendic acid, is a compound with significant industrial applications and potential biological impacts. Its complex structure and chlorinated nature contribute to its unique properties and biological activities.

  • Molecular Formula : C9H4Cl6O4
  • Molecular Weight : 388.84 g/mol
  • CAS Registry Number : 115-28-6
  • IUPAC Name : Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-

Biological Activity Overview

Chlorendic acid and its derivatives exhibit a range of biological activities that can be categorized into several key areas:

1. Toxicological Effects

Chlorendic acid has been studied for its toxicological effects on various organisms. Research indicates that it can disrupt endocrine functions in wildlife and potentially in humans due to its ability to mimic hormones.

Organism Effect Observed Reference
FishEndocrine disruption
AmphibiansDevelopmental abnormalities
MammalsLiver toxicity

2. Antimicrobial Properties

Some studies have suggested that chlorinated compounds can exhibit antimicrobial properties. Chlorendic acid has been evaluated for its effectiveness against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus10

3. Environmental Persistence

Chlorendic acid is known for its environmental persistence due to its stable chemical structure. This persistence raises concerns regarding bioaccumulation in aquatic ecosystems.

Case Study 1: Endocrine Disruption in Aquatic Species

A study conducted on fish species exposed to chlorendic acid revealed significant hormonal imbalances leading to reproductive failures. The study highlighted the compound's potential as an endocrine disruptor.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial efficacy of chlorendic acid found that it inhibited the growth of certain pathogenic bacteria in laboratory settings. The findings suggest potential applications in antimicrobial formulations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives, and how can they be adapted for this compound?

  • Methodology : The synthesis of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid derivatives often involves esterification or anhydride formation. For example, bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride reacts with methyl aminomethyllambertianate to form labdanoid-substituted amides . Adapting this requires selecting appropriate nucleophiles (e.g., hydroxyl or amino groups in the ester side chains) and optimizing reaction conditions (e.g., solvent polarity, temperature) to accommodate steric hindrance from the hexachloro and polyether substituents.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • IR Spectroscopy : Identify characteristic carbonyl (C=O) stretches (~1700–1750 cm⁻¹) from the dicarboxylic acid and ester groups. Chlorine substituents may influence peak positions due to electron-withdrawing effects .
  • ¹H/¹³C NMR : Analyze splitting patterns and chemical shifts for the bicyclic core, hexachloro substituents, and polyether side chains. For example, protons on the bicycloheptene ring typically resonate at δ 5.5–6.5 ppm, while ether-linked methylene groups appear at δ 3.5–4.5 ppm .

Advanced Research Questions

Q. How can researchers address the lack of reactivity and stability data for this compound in experimental design?

  • Methodology :

  • Analog Studies : Use structurally related compounds (e.g., bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride) to infer reactivity. For instance, anhydrides are prone to hydrolysis, suggesting this compound may degrade in aqueous conditions .
  • Stress Testing : Perform accelerated stability studies under varied pH, temperature, and humidity to identify degradation pathways. Monitor using HPLC-MS to detect breakdown products .

Q. What strategies are recommended for analyzing conflicting physicochemical data (e.g., vapor pressure, density) in safety assessments?

  • Methodology :

  • Computational Modeling : Employ software like COSMO-RS or molecular dynamics simulations to estimate missing properties (e.g., vapor pressure) based on molecular structure .
  • Experimental Validation : Cross-reference with empirical measurements using techniques like thermogravimetric analysis (TGA) for decomposition behavior or gas chromatography for volatility .

Q. How can the environmental impact of this compound be assessed given limited ecotoxicological data?

  • Methodology :

  • Read-Across Approach : Compare with structurally similar chlorinated hydrocarbons (e.g., hexachlorocyclohexane) known for bioaccumulation and persistence. Prioritize testing for aquatic toxicity (e.g., Daphnia magna assays) and soil adsorption .
  • Metabolite Tracking : Use LC-QTOF-MS to identify transformation products in simulated environmental matrices (e.g., water, soil) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported hazard classifications for related bicycloheptene derivatives?

  • Methodology :

  • Source Evaluation : Prioritize data from regulatory bodies (e.g., ECHA, GESTIS) over vendor-provided safety sheets, which often lack specificity .
  • Hazard Banding : Apply the Globally Harmonized System (GHS) criteria to classify hazards conservatively. For example, if acute toxicity data are absent, assume toxicity based on chlorinated analogs .

Methodological Considerations

  • Synthetic Challenges : The polyether side chains may complicate purification due to hydrophilicity. Use reverse-phase chromatography or fractional crystallization with polar solvents (e.g., acetonitrile/water) .
  • Safety Protocols : Given the hexachloro substitution, enforce strict PPE (gloves, respirators) and fume hood use to mitigate potential carcinogenicity .

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